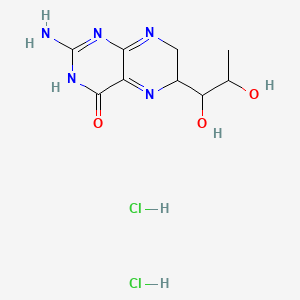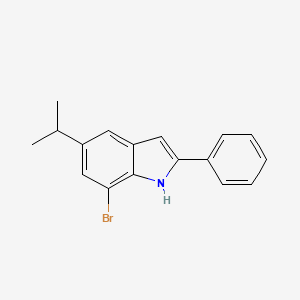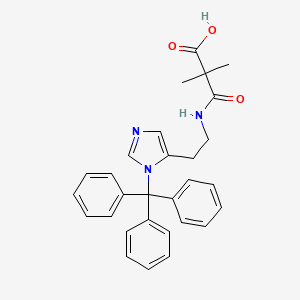
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid is a complex organic compound that features a unique structure combining a propanoic acid backbone with an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid typically involves multiple steps, starting with the preparation of the imidazole derivative. The trityl-protected imidazole can be synthesized through a series of reactions involving nitriles and amines under controlled conditions . The final step involves the coupling of the imidazole derivative with a propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups onto the imidazole ring.
Applications De Recherche Scientifique
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-4-yl)ethyl)amino)propanoic acid: Similar structure but with a different position of the imidazole ring.
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-2-yl)ethyl)amino)propanoic acid: Another positional isomer with different biological activity.
Uniqueness
The uniqueness of 2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its isomers .
Propriétés
Formule moléculaire |
C29H29N3O3 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
2,2-dimethyl-3-oxo-3-[2-(3-tritylimidazol-4-yl)ethylamino]propanoic acid |
InChI |
InChI=1S/C29H29N3O3/c1-28(2,27(34)35)26(33)31-19-18-25-20-30-21-32(25)29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21H,18-19H2,1-2H3,(H,31,33)(H,34,35) |
Clé InChI |
DOAHJGRKIDVTNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NCCC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



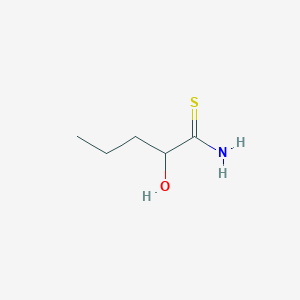
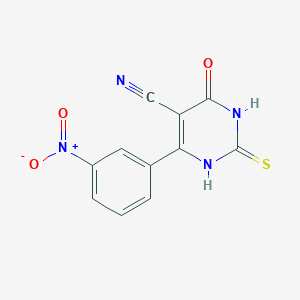

![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)

